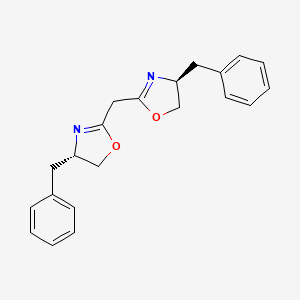

Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-benzyl-2-[[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-3-7-16(8-4-1)11-18-14-24-20(22-18)13-21-23-19(15-25-21)12-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGIVZKTXYTIHL-OALUTQOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)CC2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)CC2=N[C@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501211730 | |

| Record name | 2,2′-Methylenebis[(4S)-4-benzyl-4,5-dihydro-2-oxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132098-58-9 | |

| Record name | 2,2′-Methylenebis[(4S)-4-benzyl-4,5-dihydro-2-oxazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132098-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-Methylenebis[(4S)-4-benzyl-4,5-dihydro-2-oxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Privileged Status of C₂-Symmetric Bis(oxazoline) Ligands

An In-depth Technical Guide to (S,S)-Bis(oxazoline) "BOX" Ligands in Asymmetric Catalysis

In the landscape of asymmetric synthesis, certain molecular scaffolds have demonstrated such broad utility and high efficacy across a range of reactions that they have earned the designation of "privileged ligands." The C₂-symmetric bis(oxazoline) framework, commonly known as the BOX ligand, is a quintessential example of this class.[1][2] Since their emergence in the early 1990s, BOX ligands have become indispensable tools for chemists aiming to control stereochemistry with high precision.[1][3] Their power lies in a rigid, well-defined chiral backbone that, upon coordination to a metal center, creates a highly organized and predictable steric environment. This guide provides a comprehensive overview of the properties, synthesis, mechanistic principles, and practical applications of these vital ligands.

While the specific CAS number 132098-58-9 is noted, it is often associated with the tert-butyl variant, (S,S)-tBu-BOX. This guide will address the fundamental principles applicable to the entire family, with a focus on the benzyl-substituted (S,S)-Bn-BOX and its close, widely used relatives, providing a more robust and functionally relevant resource for researchers.

PART 1: Core Properties and General Synthesis

Physicochemical Properties of Common (S,S)-BOX Ligands

The physical properties of BOX ligands are critical for their practical application, influencing their solubility, stability, and handling. The choice of substituent at the C4 position of the oxazoline ring (e.g., Benzyl, Phenyl, tert-Butyl) is a key variable for tuning the steric and electronic properties of the resulting catalyst.

| Property | (S,S)-Bn-BOX | (S,S)-Ph-BOX | (S,S)-tBu-BOX |

| CAS Number | 132098-58-9 | 131457-46-0 | 132098-54-5 |

| Molecular Formula | C₂₃H₂₆N₂O₂ | C₂₁H₂₂N₂O₂ | C₁₇H₃₀N₂O₂ |

| Molecular Weight | 362.47 g/mol | 334.41 g/mol | 294.44 g/mol |

| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |

| Melting Point | 148-152 °C | 56-58 °C[2] | 51-53 °C[2] |

| Optical Rotation | Specific value varies; typically reported | [α]20/D +160°, c = 1 in ethanol | Specific value varies; typically reported |

General Synthesis Strategy: From Chiral Pool to Privileged Ligand

The widespread adoption of BOX ligands is partly due to their straightforward and reliable synthesis, which leverages the readily available chiral pool of amino acids. The fundamental strategy involves the condensation of a chiral β-amino alcohol with a dicarboxylic acid derivative.[1][2]

The causality behind this choice is twofold:

-

Chiral Source: Enantiomerically pure β-amino alcohols are easily prepared by the reduction of natural α-amino acids (e.g., (S)-phenylalaninol from (S)-phenylalanine to yield a precursor for Bn-BOX). This provides an inexpensive and reliable source of chirality.[1]

-

Robust Cyclization: The formation of the oxazoline rings is a thermodynamically favorable cyclization process, often driven by dehydration, leading to high yields of the desired ligand.[4][5]

Caption: General synthetic pathway for (S,S)-BOX ligands.

This protocol, adapted from a verified literature procedure, describes the synthesis of a BOX ligand from (1R,2S)-(+)-cis-1-amino-2-indanol and diethyl malonimidate dihydrochloride, illustrating a common and reliable method.[5]

Materials:

-

(1R,2S)-(+)-cis-1-amino-2-indanol

-

Diethyl malonimidate dihydrochloride

-

Dichloromethane (DCM), anhydrous

-

Water (deionized)

-

Sodium sulfate, anhydrous

Procedure:

-

Vessel Preparation: Equip an oven-dried 2-L three-necked, round-bottomed flask with a magnetic stir bar, reflux condenser, and a thermometer. Maintain the system under a positive pressure of nitrogen.

-

Reagent Charging: Charge the flask with (1R,2S)-(+)-cis-1-amino-2-indanol (2.1 equivalents), diethyl malonimidate dihydrochloride (1.0 equivalent), and anhydrous dichloromethane (approx. 14 L/mol of limiting reagent).[5]

-

Reaction: Heat the mixture to 45 °C (internal temperature) in an oil bath and stir for 18-24 hours. The causality for heating is to drive the condensation and subsequent cyclization to completion.

-

Monitoring: Monitor the reaction progress by ¹H NMR or TLC until the starting materials are consumed.[5] This step is crucial for a self-validating process, ensuring the reaction has reached its endpoint before proceeding.

-

Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with water (1 L). Separate the layers and extract the aqueous layer with additional DCM.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the crude product.

-

Purification: The product often precipitates upon concentration and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure BOX ligand as a white solid.[5]

PART 2: Mechanism of Action in Asymmetric Catalysis

Coordination Chemistry and the Chiral Pocket

BOX ligands function by coordinating to a metal ion through their two nitrogen atoms, acting as a C₂-symmetric bidentate ligand. This coordination is fundamental to their success, as it rigidly orients the bulky substituents (e.g., benzyl groups) to create a well-defined chiral "pocket" around the metal's active site.[3][6] The metal-ligand complex becomes the active Lewis acid catalyst.

The geometry of the resulting complex (e.g., square-planar, tetrahedral, or square-pyramidal) depends on the metal, its oxidation state, and other coordinating species.[1][6] This geometry dictates the precise orientation of the substrates, forming the basis for stereochemical control. For many reactions, a twisted square-planar intermediate is proposed to be the key to enantioselectivity.[1]

Stereochemical Control: A Diels-Alder Case Study

The enantioselective Diels-Alder reaction is a classic example showcasing the power of BOX-metal catalysis. A complex of Cu(II) with a ligand like (S,S)-Bn-BOX is a highly effective catalyst for the reaction between dienes and dienophiles.[6][7]

Causality of Enantioselection: The mechanism hinges on the dienophile coordinating to the chiral copper(II) Lewis acid. The C₂-symmetry of the BOX ligand effectively blocks two of the four quadrants around the copper center. The diene is therefore forced to approach the coordinated dienophile from one of the two unhindered quadrants. Furthermore, steric interactions between the diene and the ligand's benzyl groups favor an approach to one specific face of the dienophile, leading to the formation of one enantiomer of the product in high excess.[1][6]

Caption: Proposed catalytic cycle for the Diels-Alder reaction.

PART 3: Practical Application and Protocol Validation

Validated Protocol: Enantioselective Diels-Alder Reaction

This protocol describes a representative Cu(II)-catalyzed enantioselective Diels-Alder reaction, a workflow that has been extensively validated in the field.[7]

Materials:

-

(S,S)-Bn-BOX ligand (1.1 mol%)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (1.0 mol%)

-

N-Acryloyl-2-oxazolidinone (dienophile) (1.0 mmol)

-

Cyclopentadiene (diene) (3.0 mmol, freshly cracked)

-

Dichloromethane (DCM), anhydrous (3 mL)

Procedure:

-

Catalyst Formation (In Situ): To a flame-dried Schlenk flask under nitrogen, add the (S,S)-Bn-BOX ligand and Cu(OTf)₂. The choice of counterion is critical; triflate (OTf⁻) or hexafluoroantimonate (SbF₆⁻) are often used as they are weakly coordinating, enhancing the Lewis acidity of the copper center.[7]

-

Solvent Addition: Add anhydrous DCM and stir the mixture at room temperature for 1 hour. A color change (e.g., to a light blue/green solution) typically indicates the formation of the chiral complex. This pre-stirring is a key validation step to ensure complete catalyst formation before substrate addition.

-

Reaction Initiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the N-acryloyl-2-oxazolidinone dienophile.

-

Diene Addition: Slowly add the freshly cracked cyclopentadiene to the reaction mixture.

-

Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 3-6 hours.

-

Quenching and Workup: Upon completion, quench the reaction by adding a small amount of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature, transfer to a separatory funnel, and extract with DCM.

-

Purification and Analysis: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

Expected Outcome: This reaction typically proceeds in high yield (>90%) and with excellent enantioselectivity (>95% ee) for the endo diastereoisomer.[7]

Critical Reagent Handling and Storage

The integrity of ligand binding assays and catalytic reactions relies on high-quality, properly handled reagents.[8]

-

Storage: (S,S)-Bn-BOX ligand is a stable solid but should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox) to prevent slow degradation from atmospheric moisture and oxygen. For long-term storage, refrigeration at -20°C is recommended.

-

Handling: As with most catalysts, avoid cross-contamination. Use clean, dedicated spatulas and glassware. When preparing solutions, use anhydrous solvents to prevent deactivation of the Lewis acidic metal center.

PART 4: The Broadening Scope of BOX Ligands

The utility of the BOX scaffold extends far beyond the Diels-Alder reaction. Metal-BOX complexes have been successfully applied to a vast array of crucial C-C and C-N bond-forming reactions, including:

-

Mannich and Aldol Reactions: Achieving high diastereo- and enantioselectivity.[1]

-

Cyclopropanation and Aziridination: Copper- and Ruthenium-BOX complexes are highly effective for these transformations.[1][6][7]

-

Michael Additions: Catalyzing the conjugate addition of various nucleophiles.[1]

-

Allylic Alkylations: Palladium- and Copper-catalyzed reactions benefit from the chiral environment provided by BOX ligands.[9]

-

Cross-Coupling Reactions: Nickel-BOX complexes have been employed in enantioselective Kumada and Negishi cross-couplings.[10][11]

The development of "side-arm" modified BOX ligands (SaBOX) further expands their utility by allowing for fine-tuning of the catalyst's steric and electronic properties for specific applications.[10]

Conclusion

The (S,S)-Bn-BOX ligand and its structural analogues represent a cornerstone of modern asymmetric catalysis. Their success is rooted in a robust and accessible synthesis, the formation of well-defined and predictable chiral environments upon metal coordination, and their proven efficacy across a diverse range of synthetically important reactions. For researchers in drug development and chemical synthesis, mastering the application of these privileged ligands is not merely advantageous—it is essential for the efficient and precise construction of complex chiral molecules.

References

- Rasappan, R. Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. via vertexaisearch.cloud.google.com.

- Chemrio. (s,s)-2,2'-isopropylidenebis((4s)-4-phenyl-2-oxazoline). Chemrio.

- Gosh, A. K., et al. (2021).

- Wang, L., et al. (2022). Side arm modified chiral bisoxazoline ligands. Elsevier.

- TCI Chemicals. (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline). TCI Chemicals.

- Wikipedia. Bisoxazoline ligand. Wikipedia.

- ResearchGate. C₂-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis.

- PubMed Central.

- ACS Publications.

- PrepChem.com. Synthesis of 2-phenyl-2-oxazoline. PrepChem.com.

- Hofstra, J. L., et al. (2020). Synthesis of Chiral Bisoxazoline Ligands. Organic Syntheses.

- Sigma-Aldrich. C2-symmetric chiral bisoxazolines (BOX) ligands. Sigma-Aldrich.

- Staack, R. F., et al. (2021). Critical reagent generation, characterization, handling and storage workflows: impact on ligand binding assays. PubMed.

- Sigma-Aldrich. (+)-2,2 -Isopropylidenebis (4R)-4-phenyl-2-oxazoline 97. Sigma-Aldrich.

- MDPI. Symmetrical and Unsymmetrical Dicopper Complexes Based on Bis-Oxazoline Units: Synthesis, Spectroscopic Properties and Reactivity. MDPI.

- PubMed Central. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS. PMC.

- chemeurope.com. Bisoxazoline ligand. chemeurope.com.

- Wikipedia.

- PubMed Central. Reactivity of (bi-Oxazoline)

Sources

- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 2. Bisoxazoline_ligand [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. rameshrasappan.com [rameshrasappan.com]

- 7. C2-symmetric chiral bisoxazolines (BOX) ligands [sigmaaldrich.com]

- 8. Critical reagent generation, characterization, handling and storage workflows: impact on ligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 11. Reactivity of (bi-Oxazoline)organonickel Complexes and Revision of a Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane structure and molecular weight

Structure, Synthesis, and Application in Asymmetric Catalysis[1][2]

Executive Summary

Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane , commonly referred to as (S,S)-Bn-BOX , is a

This guide provides a comprehensive technical breakdown of the ligand's physicochemical properties, a validated synthesis protocol, and a mechanistic analysis of its coordination chemistry.[3]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

The compound consists of two chiral oxazoline rings linked by a methylene bridge.[3] The "Bn" designation refers to the benzyl groups at the 4-position of the oxazoline rings, which provide the steric bulk necessary for stereocontrol.[2]

Table 1: Physicochemical Constants

| Property | Data |

| IUPAC Name | 2,2'-Methylenebis[(4S)-4-benzyl-4,5-dihydrooxazole] |

| Common Name | (S,S)-Bn-BOX |

| CAS Number | 132098-58-9 |

| Molecular Formula | |

| Molecular Weight | 334.42 g/mol |

| Physical State | White to off-white crystalline solid (can appear as semi-solid if impure) |

| Melting Point | 48–50 °C (varies slightly by purity/polymorph) |

| Solubility | Soluble in DCM, CHCl3, THF; Insoluble in water |

| pKa (Conjugate Acid) | ~5.5 (estimated for oxazoline nitrogen) |

Structural Visualization

The following diagram illustrates the connectivity and the

Synthesis Protocol

The synthesis of (S,S)-Bn-BOX is typically achieved via a two-step condensation-cyclization sequence starting from diethyl malonate and (S)-phenylalaninol.[1][2] This route is preferred for its scalability and the availability of chiral pool precursors.

Pre-requisites

-

Reagents: Diethyl malonate (99%), (S)-(-)-2-Amino-3-phenyl-1-propanol ((S)-Phenylalaninol), Methanesulfonyl chloride (MsCl), Triethylamine (

), Dichloromethane (DCM).[1][2] -

Equipment: Inert gas manifold (Ar/N2), Reflux condenser, Rotary evaporator.[3]

Step-by-Step Methodology

Step 1: Formation of the Bis-Amide Intermediate [1][2]

-

Charge: In a round-bottom flask, combine diethyl malonate (1.0 equiv) and (S)-phenylalaninol (2.1 equiv).

-

Reaction: Heat the neat mixture to 140–150 °C for 4–6 hours. Ethanol is generated as a byproduct; using a Dean-Stark trap or open reflux with an argon stream helps drive the equilibrium.[1][2]

-

Observation: The reaction mixture will solidify upon cooling.

-

Purification: Triturate the solid with cold ethyl acetate or ether to remove unreacted starting materials.[3] Filter and dry to obtain the

-bis((S)-1-hydroxy-3-phenylpropan-2-yl)malonamide.[1][2]

Step 2: Cyclization to Bis(oxazoline)

-

Activation: Suspend the bis-amide (1.0 equiv) in dry DCM (0.1 M concentration) and cool to 0 °C. Add triethylamine (4.5 equiv) followed by dropwise addition of methanesulfonyl chloride (2.2 equiv).

-

Mesylation: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. This converts the hydroxyl groups to mesylates.[3]

-

Ring Closure: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or reflux with excess

to induce cyclization.[1][2] Alternatively, treat the crude mesylate with NaOH in methanol/water reflux.[3] -

Workup: Quench with saturated

, extract with DCM, dry over -

Final Purification: Recrystallize from hexane/ethyl acetate or purify via flash column chromatography (SiO2, Hexane:EtOAc 4:1) to yield (S,S)-Bn-BOX as a white solid.

Coordination Chemistry & Mechanism

The utility of (S,S)-Bn-BOX lies in its coordination geometry.[1][2] When bound to a metal center (e.g.,

Mechanistic Principles

-

Quadrant Blocking: The

symmetry renders two diagonal quadrants of the metal's coordination sphere sterically crowded (blocked by benzyl groups), while the other two remain open.[3] -

Substrate Orientation: Incoming substrates (e.g., dienophiles, diazo compounds) are forced to approach from the open quadrants to minimize steric repulsion.[3]

-

Electronic Modulation: The oxazoline nitrogens are moderately

-donating and weak

Catalytic Cycle: Cu(II)-BOX Diels-Alder Reaction

The following diagram illustrates the catalytic cycle for a standard asymmetric Diels-Alder reaction.

Handling and Storage

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The ligand is stable in air for short periods but can hydrolyze slowly over months if exposed to moisture.[3]

-

Solution Stability: Solutions in DCM or chloroform are stable for days.[3] Avoid protic solvents (methanol/water) in the presence of strong acids, which can open the oxazoline ring.[3]

-

Safety: Standard PPE (gloves, goggles, lab coat).[3] No specific acute toxicity is reported for the ligand itself, but precursors (MsCl, Phenylalaninol) are toxic/corrosive.[3]

References

-

Evans, D. A., et al. "C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids: Counterion Effects in the Enantioselective Diels-Alder Reaction."[3] Journal of the American Chemical Society, 1993, 115(14), 6460–6461.[3] Link[3]

-

Desimoni, G., et al. "Pybox and Box Ligands in Asymmetric Catalysis."[3] Chemical Reviews, 2006, 106(9), 3561–3651.[3] Link[3]

Sources

Technical Guide: Comparative Analysis of (S)-Bn-BOX and (S)-Ph-BOX Ligands in Asymmetric Catalysis

Executive Summary

In the landscape of

This guide dissects the structural, electronic, and mechanistic divergences between these two ligand classes. While (S)-Ph-BOX provides a rigid, defining "wall" for stereocontrol in flat substrates (e.g., Diels-Alder), (S)-Bn-BOX offers a flexible "shield" capable of induced-fit interactions, often superior for larger or more conformationally mobile intermediates.

Part 1: Structural & Electronic Architecture

The fundamental difference lies in the origin of chirality and the resulting spatial arrangement of the blocking groups.

The Origin of Chirality

-

(S)-Ph-BOX: Derived from (S)-Phenylglycine . The phenyl ring is directly attached to the C4 position of the oxazoline ring.

-

(S)-Bn-BOX: Derived from (S)-Phenylalanine . The phenyl ring is separated from the oxazoline backbone by a methylene (

) linker.

Steric Topography: The "Wall" vs. The "Curtain"

The absence or presence of the methylene linker dictates the ligand's behavior in the coordination sphere.

| Feature | (S)-Ph-BOX | (S)-Bn-BOX |

| Linker | None (Direct attachment) | Methylene ( |

| Conformation | Rigid. The phenyl ring has limited rotation. It projects outward, creating a defined "wall" perpendicular to the metal-ligand plane. | Flexible. The benzyl group can rotate around the |

| Chiral Pocket | Shallow but highly defined. | Deep and adaptable (Induced Fit). |

| Electronic | Potential | Electronically insulated from the chelate ring. |

Electronic Implications

In (S)-Ph-BOX, the phenyl ring is directly attached to the oxazoline

Part 2: Mechanistic Comparative Analysis (The Quadrant Model)

To understand selectivity, we must visualize how these ligands block the space around the metal center. We utilize the Quadrant Model , where the metal is at the center of a square plane.

Visualization of Steric Blocking

In a typical Cu(II)-BOX square-planar complex:

-

Ph-BOX: The phenyl rings block the upper-left and lower-right quadrants (or vice versa depending on stereochemistry) rigidly. They effectively "lock" the substrate into a single orientation.

-

Bn-BOX: The benzyl arms are flexible. In the resting state, they may point away. However, upon substrate binding, steric repulsion often forces the benzyl groups to swing forward, creating a "roof" over the metal center. This is known as the "Gear Effect" or induced fit.

Part 3: Application Guide & Case Studies

Case Study A: Diels-Alder Reactions (The "Evans" Standard)

In the copper(II)-catalyzed Diels-Alder reaction of acryloyl oxazolidinones (dienophiles) with cyclopentadiene:

-

Preferred Ligand: (S)-tBu-BOX or (S)-Ph-BOX .[1]

-

Reasoning: The reaction requires a highly defined transition state. The substrate is relatively flat. The rigidity of the Ph-BOX (or the massive bulk of tBu-BOX) forces the dienophile into a specific coordination geometry (usually s-cis) without ambiguity.

-

Outcome: Ph-BOX typically yields >90% ee.[2] Bn-BOX often yields lower selectivities (70-80% ee) because the flexible benzyl arm allows the dienophile to slip into a slightly favored "leak" pathway.

Case Study B: Ene Reactions & Large Substrates

For glyoxylate-ene reactions or reactions involving larger electrophiles:

-

Preferred Ligand: (S)-Bn-BOX often outperforms Ph-BOX.

-

Reasoning: The "wall" of the Ph-BOX can be too sterically demanding, preventing the substrate from approaching the metal center effectively (low yield) or forcing it into a distorted, non-selective trajectory. The Bn-BOX "curtain" can swing aside slightly to admit the large substrate, then snap back to provide stereocontrol (Induced Fit).

Case Study C: Cyclopropanation

-

Context: Cu(I) carbenoid insertion.[3]

-

Insight: Both ligands work, but they often yield different diastereoselectivities (cis/trans ratios). The flexibility of Bn-BOX allows it to wrap around the carbene intermediate differently than the rigid Ph-BOX.

Part 4: Synthesis Protocol

The synthesis of both ligands follows a modular pathway. The critical divergence is the starting amino alcohol.

Pre-requisite: All glassware must be flame-dried. Inert atmosphere (

General Synthesis Workflow

-

Condensation: Amino alcohol reacts with a malonate derivative (diethyl malonate or diethyl malonimidate).

-

Activation/Cyclization: The resulting bis-amide is cyclized using a dehydrating agent (SOCl2) or activated via tosylation.

Detailed Protocol: (S)-Bn-BOX

-

Starting Material: (S)-Phenylalaninol.

-

Reagents: Diethyl malonimidate dihydrochloride, Dichloromethane (DCM).

Step-by-Step:

-

Preparation of Bis-Amide:

-

Suspend diethyl malonimidate dihydrochloride (10 mmol) in dry DCM (50 mL) at 0°C.

-

Add (S)-Phenylalaninol (22 mmol, 2.2 equiv) slowly.

-

Stir at room temperature for 12 hours. The imidate acts as an activated ester, facilitating amide bond formation.

-

-

Cyclization (The Critical Step):

-

Note: Direct thermal cyclization can cause racemization. We use the Tosylation/Cyclization method.

-

To the crude bis-amide in dry THF, add Triethylamine (4 equiv) and DMAP (cat).

-

Add TsCl (2.2 equiv) at 0°C. Stir 4 hours.

-

Add NaOH (aq) or reflux in dichloroethane to effect the ring closure.

-

-

Purification:

-

Flash chromatography (Hexane/EtOAc). (S)-Bn-BOX usually crystallizes easily; (S)-Ph-BOX may require recrystallization from EtOH.

-

Part 5: Troubleshooting & Optimization

Counter-Ion Effects (The "Hidden" Variable)

The bite angle and catalytic pocket are heavily influenced by the metal counter-ion.

-

OTf- (Triflate): Weakly coordinating.[4] Standard starting point.

-

SbF6- / PF6-: Non-coordinating. Creates a "cationic" metal center, increasing Lewis acidity.

-

Cl- / Br-: Strongly coordinating. Avoid with BOX ligands unless specifically required; they often displace the ligand or block the chiral pocket.

Water Sensitivity

-

Ph-BOX Complexes: Moderately sensitive. The rigid structure stresses the metal-nitrogen bond.

-

Bn-BOX Complexes: Slightly more robust due to flexibility, but hydrolysis of the oxazoline ring is a risk for both under acidic aqueous conditions.

Impurity Profile

-

Common Impurity: Mono-oxazoline (incomplete cyclization).

-

Detection: Check 1H NMR around 4.0-4.5 ppm (oxazoline ring protons). Asymmetry in this region indicates a "half-ligand," which will kill enantioselectivity (racemic background reaction).

References

-

Evans, D. A., et al. (1999). "

-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions." Journal of the American Chemical Society.[5] -

Pfaltz, A. (1993). "Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis." Accounts of Chemical Research.

-

Corey, E. J., & Imai, N. (1991). "Enantioselective Diels-Alder reactions catalyzed by a chiral bis(oxazoline)-magnesium complex." Journal of the American Chemical Society.[5]

-

Desimoni, G., et al. (2006). "Copper(II)-Bis(oxazoline) Complexes in Asymmetric Catalysis: A Look at the Counterion Effect." Chemical Reviews.

-

Fraile, J. M., et al. (2000). "Immobilized bis(oxazoline)–copper complexes: a key step towards the understanding of the heterogenized enantioselective cyclopropanation reaction." Chemical Communications.[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. rameshrasappan.com [rameshrasappan.com]

- 4. Ligand spheres in asymmetric hetero Diels-Alder reactions catalyzed by Cu(II) box complexes: experiment and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. ideals.illinois.edu [ideals.illinois.edu]

The Architectural Elegance of Asymmetric Catalysis: A Deep Dive into Evans and Corey BOX Ligands

Foreword: The Quest for Chirality

In the intricate world of chemical synthesis, particularly within drug development, the ability to control the three-dimensional arrangement of atoms is not merely a technical challenge—it is the cornerstone of efficacy and safety. Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental aspect of molecular recognition in biological systems. The differential physiological effects of enantiomers, from therapeutic to toxic, have driven the demand for enantiomerically pure compounds. Asymmetric catalysis has emerged as the most elegant and efficient strategy to achieve this, employing small amounts of a chiral catalyst to generate large quantities of a single enantiomer. At the heart of these catalysts are chiral ligands, organic molecules that bind to a metal center and create a chiral environment, dictating the stereochemical outcome of a reaction. Among the pantheon of such ligands, the bis(oxazoline) (BOX) and its pyridine-containing counterpart (PyBOX) ligands, pioneered by David A. Evans and E.J. Corey, stand as pillars of innovation and utility. This guide provides an in-depth exploration of the history, development, and application of these remarkable ligands, offering both foundational knowledge and practical insights for researchers in the field.

Chapter 1: The Genesis of a "Privileged" Ligand Family

The early 1990s marked a watershed moment in asymmetric catalysis with the near-simultaneous reports from the laboratories of David A. Evans and E.J. Corey on the application of C₂-symmetric bis(oxazoline) ligands in stereoselective transformations.[1][2][3] This class of ligands, often termed "privileged," has demonstrated remarkable versatility and effectiveness across a wide spectrum of reactions and metals.[4] Their success stems from a combination of factors: a modular and straightforward synthesis from readily available chiral amino alcohols, the formation of well-defined and rigid metal complexes, and the creation of a deeply pocketed chiral environment that effectively shields one face of the coordinated substrate.[5]

The fundamental design of a BOX ligand involves two chiral oxazoline rings connected by a linker. The chirality is typically introduced via the amino alcohols used in their synthesis, which are often derived from the chiral pool of amino acids.[6] The substituents at the 4-position of the oxazoline rings project into the space around the metal center, creating the steric environment that directs the approach of the reactants.

Chapter 2: The Evans Legacy: Copper-Catalyzed Enantioselective Reactions

David A. Evans's group extensively developed the chemistry of BOX ligands in conjunction with copper(II) Lewis acids, establishing a powerful toolkit for a variety of enantioselective carbon-carbon bond-forming reactions.[2]

The Diels-Alder Reaction: A Gateway to Cyclic Systems

One of the earliest and most significant applications of Evans' BOX ligands was in the copper(II)-catalyzed enantioselective Diels-Alder reaction.[2] These reactions are pivotal in the synthesis of complex cyclic molecules. The use of cationic [Cu((S,S)-t-Bu-box)]X₂ complexes, where X represents a non-coordinating counterion like triflate (OTf) or hexafluoroantimonate (SbF₆), proved to be highly effective catalysts for the reaction between dienes and dienophiles.[7]

Key Mechanistic Insight: The Square-Planar Model

The high levels of diastereo- and enantioselectivity observed in these reactions are rationalized by a square-planar catalyst-substrate complex.[2][7] In this model, the dienophile, typically a bidentate substrate like an N-acryloyloxazolidinone, coordinates to the copper center in a planar fashion. The bulky tert-butyl groups on the BOX ligand effectively block one of the prochiral faces of the dienophile, allowing the diene to approach from the less hindered face. This leads to a highly ordered transition state and excellent stereochemical control.[7]

Figure 1: Evans' Square-Planar Model for Diels-Alder Reaction.

Expanding the Scope: Aldol and Michael Additions

The utility of Evans' copper-BOX catalysts extends beyond cycloadditions. They have been successfully employed in enantioselective aldol additions of enolsilanes to pyruvate esters and carbonyl-ene reactions.[8][9] In these reactions, the Lewis acidic copper center activates the electrophile, and the chiral ligand environment dictates the facial selectivity of the nucleophilic attack. For instance, in the aldol addition to methyl pyruvate, the ₂ complex provides the aldol product with up to 98% enantiomeric excess (ee).[8]

| Reaction Type | Substrates | Catalyst | Yield (%) | ee (%) | Reference |

| Diels-Alder | Cyclopentadiene + N-Acryloyloxazolidinone | ₂ | 95 | >98 | [10] |

| Diels-Alder | Cyclopentadiene + N-Crotonyloxazolidinone | ₂ | 85 | 97 | [10] |

| Aldol Addition | Methyl Pyruvate + Silyl Ketene Acetal | ₂ | 93 | 98 | [8] |

| Carbonyl-Ene | Ethyl Glyoxylate + Methylenecyclohexane | ₂ | 86 | 97 | [9] |

Table 1: Performance of Evans' Cu-BOX Catalysts in Various Reactions.

Chapter 3: The Corey Contribution: Iron-Catalyzed Diels-Alder Reactions

Concurrently with Evans' work, E.J. Corey's group reported the use of C₂-symmetric bis(oxazoline) ligands in iron(III)-catalyzed enantioselective Diels-Alder reactions.[1] This represented a significant advance, as iron is an inexpensive and environmentally benign metal.

A New Paradigm in Lewis Acid Catalysis

Corey's initial system utilized a catalyst prepared in situ from an anhydrous iron(III) source and a chiral bis(oxazoline) ligand, such as the one derived from (S)-phenylglycinol. This catalyst effectively promoted the Diels-Alder reaction between cyclopentadiene and 3-acryloyl-1,3-oxazolidin-2-one, affording the endo product in high yield and with good enantioselectivity.[1]

Key Mechanistic Insight: A Tetrahedral Transition State

In contrast to the square-planar model proposed for the copper(II) systems, the stereochemical outcome of the iron(III)-catalyzed reactions is often rationalized by a tetrahedral transition state model.[10] In this arrangement, the dienophile coordinates to the iron center, and the substituents on the BOX ligand create a chiral pocket that directs the approach of the diene. Computational studies on related systems have supported the feasibility of such transition states in explaining the observed enantioselectivity.[11][12]

Figure 2: Corey's Tetrahedral Model for Fe(III)-catalyzed Diels-Alder Reaction.

| Diene | Dienophile | Catalyst | Yield (%) | endo:exo | ee (%) (endo) | Reference |

| Cyclopentadiene | 3-Acryloyl-1,3-oxazolidin-2-one | (S,S)-Ph-BOX-Fe(III) | 95 | 96:4 | 82 | [1] |

| Cyclopentadiene | 3-Crotonoyl-1,3-oxazolidin-2-one | (S,S)-Ph-BOX-Fe(III) | 88 | >99:1 | 91 | [1] |

Table 2: Performance of Corey's Fe-BOX Catalyst in Diels-Alder Reactions.

Chapter 4: Synthesis of BOX Ligands: A Practical Guide

The widespread adoption of BOX ligands is in no small part due to their accessible synthesis from common chiral precursors. The general strategy involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral β-amino alcohol.

General Experimental Protocol for C₂-Symmetric BOX Ligand Synthesis

This protocol outlines a typical procedure for the synthesis of a methylene-bridged BOX ligand, such as one derived from (S)-tert-leucinol.

Step 1: Amide Formation

-

To a solution of the chiral amino alcohol (e.g., (S)-tert-leucinol, 2.2 equivalents) in a suitable solvent such as dichloromethane, add a dicarboxylic acid derivative (e.g., diethyl malonimidate dihydrochloride, 1.0 equivalent).

-

The reaction is typically stirred at room temperature for an extended period (e.g., 48-72 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine, and the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude bis(amide), which can be purified by column chromatography or recrystallization.

Step 2: Cyclization to the Bis(oxazoline)

-

The purified bis(amide) is dissolved in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

A dehydrating/cyclizing agent, such as thionyl chloride (SOCl₂) or a Burgess-type reagent, is added, often at reduced temperature (e.g., 0 °C).

-

The reaction is allowed to warm to room temperature and stirred until the cyclization is complete (monitored by TLC).

-

The reaction is carefully quenched with a base (e.g., saturated aqueous NaHCO₃) and the product is extracted into an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The final BOX ligand is typically purified by column chromatography or recrystallization.

Figure 3: General Workflow for the Synthesis of BOX Ligands.

Chapter 5: The Evolution and Future of BOX Ligands

Since their inception, the family of BOX ligands has expanded significantly. Modifications to the linker, the substituents on the oxazoline ring, and the overall steric and electronic properties have led to the development of second-generation ligands with improved reactivity and selectivity. For example, the development of PyBOX ligands, which incorporate a pyridine ring as the linker, creates a tridentate ligand that can form highly organized and rigid complexes with various metals.[10] Furthermore, the immobilization of BOX ligands on solid supports has facilitated catalyst recycling and application in flow chemistry.[13]

The enduring legacy of the Evans and Corey BOX ligands lies not only in their broad utility but also in the fundamental principles of asymmetric catalysis that they helped to elucidate. The concepts of C₂-symmetry, steric shielding, and predictable transition state geometries have guided the design of countless other successful chiral ligands. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the foundational work on BOX ligands will undoubtedly continue to inspire new innovations in the field of asymmetric catalysis.

References

-

Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of the Catalytic Enantioselective Aldol Additions of Enolsilanes to Pyruvate Esters. Journal of the American Chemical Society, 121(4), 669-685. [Link]

-

Shimizu, H., Holder, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 2033-2038. [Link]

-

Paddon-Row, M. N., & Houk, K. N. (2009). Computational Evaluation of Enantioselective Diels-Alder Reactions Mediated by Corey's Cationic Oxazaborolidine Catalysts. The Journal of Organic Chemistry, 74(4), 1699-1710. [Link]

-

Evans, D. A., et al. (2000). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Carbonyl-Ene Reactions with Glyoxylate and Pyruvate Esters. Journal of the American Chemical Society, 122(33), 7936-7949. [Link]

-

Kwo, A. C. (2018). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois at Urbana-Champaign. [Link]

-

Weissberg, A., Halak, B., & Portnoy, M. (2005). The First Solid-Phase Synthesis of Bis(oxazolinyl)pyridine Ligands. The Journal of Organic Chemistry, 70(11), 4592-4595. [Link]

-

Rawal, V. H., & Iwasa, S. (2006). Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. Chemistry, 12(32), 8244-8251. [Link]

-

Ceccarelli, S. M., et al. (2006). Ligand spheres in asymmetric hetero Diels–Alder reactions catalyzed by Cu(ii) box complexes: experiment and modeling. Dalton Transactions, (38), 4545-4552. [Link]

-

Corey, E. J. (2002). Catalytic Enantioselective Diels-Alder Reactions: Methods, Mechanistic Fundamentals, and Applications. Angewandte Chemie International Edition, 41(10), 1650-1667. [Link]

-

Corey, E. J. (2002). Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications. Angewandte Chemie (International ed. in English), 41(10), 1650-67. [Link]

-

Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635-1649. [Link]

-

Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]

-

Paddon-Row, M. N., & Houk, K. N. (2009). Computational Evaluation of Enantioselective Diels−Alder Reactions Mediated by Corey's Cationic Oxazaborolidine Catalysts. The Journal of Organic Chemistry, 74(4), 1699-1710. [Link]

-

Bolm, C., & Ewald, M. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Catalysis Science & Technology, 5(12), 5173-5176. [Link]

-

Evans, D. A., et al. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 121(4), 669-685. [Link]

-

Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635-1649. [Link]

-

Carreira, E. M., & Dorta, R. (2004). Synthesis of Box Ligands with Stoichiometric Amounts of Zinc Triflate in Toluene. Angewandte Chemie International Edition, 43(1), 102-105. [Link]

-

Wikipedia. (n.d.). Bisoxazoline ligand. Retrieved from [Link]

-

Stoltz, B. M., & Ferreira, E. M. (2018). Preparation of (S)-tert-ButylPHOX and (S)-2-Allyl-2-Methylcyclohexanone. Organic Syntheses, 95, 439-454. [Link]

-

Chem-Station. (2014, April 18). Evans Aldol Reaction. Chem-Station International Edition. [Link]

-

Doyle, A. G., & Jacobsen, E. N. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(12), 7123-7182. [Link]

-

Tilliet, M. (2009). Synthesis and Study of New Oxazoline Based Ligands. KTH Royal Institute of Technology. [Link]

-

Zhang, Z., et al. (2018). Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. Molecules, 23(10), 2469. [Link]

-

Reiser, O. (1999). A new chiral ligand for the Fe–Lewis acid catalysed asymmetric Diels–Alder reaction. Chemical Communications, (20), 2005-2006. [Link]

-

Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]-oxazole). Organic Syntheses, 97, 172-188. [Link]

-

Chen, Y., et al. (2024). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules, 29(17), 4058. [Link]

Sources

- 1. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemistry.williams.edu [chemistry.williams.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. diva-portal.org [diva-portal.org]

- 7. A new chiral ligand for the Fe–Lewis acid catalysed asymmetric Diels–Alder reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Evaluation of Enantioselective Diels-Alder Reactions Mediated by Corey's Cationic Oxazaborolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acs.figshare.com [acs.figshare.com]

- 13. Synthesis and structure of a new bulky bis(alkoxide) ligand on a terphenyl platform - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Transition Metal Coordination Geometry of Bn-BOX Complexes

Executive Summary

The Bn-BOX (Benzyl-bis(oxazoline)) ligand class represents a cornerstone of asymmetric catalysis, leveraging

Structural Fundamentals & Coordination Geometry

The efficacy of Bn-BOX ligands stems from their rigid "U-shaped" architecture, which creates a defined chiral pocket around the metal center.

The Ligand Architecture

The standard Bn-BOX ligand consists of two oxazoline rings linked by a methylene (or dimethylmethylene) bridge. The benzyl substituents at the 4-position of the oxazoline rings are the source of chirality.

-

Symmetry:

-symmetric. This reduces the number of possible transition states, simplifying the prediction of stereochemical outcomes. -

Donor Atoms: Bidentate Nitrogen donors (

-ligand). -

Electronic Properties: The oxazoline nitrogen is a hard

-donor and a weak

The "Bite Angle" ( )

The bite angle—the N-Metal-N bond angle—is the critical geometric parameter governing catalytic activity.[1]

-

Ideal Range: For square planar Cu(II) complexes, the bite angle is typically 90°–92° .

-

Bridge Effect: A methylene bridge (

) provides a tighter bite angle compared to an isopropyl bridge, forcing the metal into a more distorted geometry that often enhances Lewis acidity.

| Metal Center | Geometry | Typical Bite Angle | Coordination Number |

| Cu(II) | Distorted Square Planar | 89° – 93° | 4 (or 5/6 with solvent) |

| Zn(II) | Distorted Tetrahedral | 94° – 98° | 4 |

| Mg(II) | Octahedral | ~90° | 6 (solvated) |

Mechanistic Implications: The Quadrant Model

The stereocontrol in Bn-BOX complexes is rationalized via the Quadrant Model . When the ligand binds to a metal (e.g., Cu(II)), the benzyl groups orient themselves to minimize steric clash with the ligand backbone, effectively blocking two diagonal quadrants of space around the metal.

Mechanistic Logic

-

Blocking: The benzyl groups extend "forward" and "outward," creating a steric wall in the Upper-Left and Lower-Right quadrants (or vice versa, depending on configuration).

-

Substrate Approach: The substrate (e.g., a dienophile) coordinates to the open equatorial sites of the metal.

-

Enantiodiscrimination: To avoid the bulky benzyl groups, the substrate is forced to adopt a specific conformation, exposing only one face to the reagent.

Visualization of the Quadrant Model

Caption: Schematic representation of the steric environment. The C2-symmetric ligand blocks diagonal quadrants (grey), forcing the substrate to bind in the open quadrants (green) in a specific orientation.

Experimental Protocols

The following protocols are designed for the synthesis of the active Cu(II)-Bn-BOX catalyst. These steps prioritize moisture exclusion, as water can compete with the substrate for coordination sites.

Protocol A: Preparation of Anhydrous Cu(II)-Bn-BOX Complex

Objective: Generate the active Lewis acid catalyst

Reagents:

-

(S,S)-Bn-BOX Ligand (1.1 equivalents)

- (Copper(II) triflate) (1.0 equivalent)

-

Dichloromethane (DCM), anhydrous (Grade: HPLC, dried over activated alumina)

-

Activated 3Å Molecular Sieves

Step-by-Step Workflow:

-

Pre-drying: Flame-dry a Schlenk flask under vacuum and backfill with Argon (3 cycles). Add activated 3Å molecular sieves.

-

Metal Addition: Add

(e.g., 0.10 mmol) to the flask inside a glovebox or under a strong counter-flow of Argon.-

Note:

is extremely hygroscopic. Handle rapidly.

-

-

Ligand Addition: Add the (S,S)-Bn-BOX ligand (0.11 mmol) as a solid.

-

Solvation: Add anhydrous DCM (2.0 mL) via syringe.

-

Complexation: Stir at room temperature for 1–2 hours.

-

Visual Check: The solution should turn from a pale suspension to a clear, deep green/blue solution. This color change confirms the formation of the square planar complex.

-

-

Filtration (Optional): If using the catalyst for a sensitive reaction, filter the solution via a cannula filter to remove the molecular sieves before adding the substrate.

Protocol B: Validation via Catalytic Test (Diels-Alder)

Objective: Confirm catalyst activity and enantioselectivity.

-

Substrate: Add N-acryloyl-2-oxazolidinone (1.0 mmol) to the catalyst solution prepared above.

-

Dienophile: Cool to -78°C, then add Cyclopentadiene (10.0 mmol).

-

Workup: After reaction completion (TLC monitoring), quench with hydrated silica gel, filter, and concentrate.

-

Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Workflow Diagram

Caption: Operational workflow for the in-situ generation of the Cu-Bn-BOX catalyst. Visual validation (color change) is a critical quality gate.

Critical Analysis of Counter-Ion Effects

The choice of counter-ion is not trivial; it fundamentally alters the coordination geometry and Lewis acidity.

| Counter-ion | Coordination Strength | Effect on Geometry | Recommended Use |

| Triflate ( | Weakly Coordinating | Allows substrate binding; occupies apical site in square pyramidal geometry. | General Purpose (Diels-Alder, Ene reactions) |

| Hexafluoroantimonate ( | Non-Coordinating | Creates a "naked" cationic metal center; maximizes Lewis acidity. | Difficult substrates; Friedel-Crafts |

| Chloride ( | Strongly Coordinating | Binds tightly to equatorial sites, disrupting the quadrant model. | Avoid for asymmetric catalysis |

Expert Insight: For Cu(II) complexes, switching from

References

-

Evans, D. A., et al. (1991). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins." Journal of the American Chemical Society.

-

Pfaltz, A. (1993). "Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis." Accounts of Chemical Research.

-

Corey, E. J., & Imai, N. (1991). "Enantioselective Diels-Alder reactions catalyzed by a C2-symmetric bis(oxazoline)-magnesium complex." Journal of the American Chemical Society.

-

Desimoni, G., et al. (2006). "Copper(II) in asymmetric catalysis: The case of bis(oxazoline) ligands." Coordination Chemistry Reviews.

-

Rasappan, R., et al. (2012). "Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis." Coordination Chemistry Reviews.

Sources

Technical Guide: Solubility Profile and Solvent Compatibility of (S,S)-Bn-BOX

This guide is structured as a high-level technical resource for researchers optimizing asymmetric catalysis workflows. It prioritizes mechanistic understanding and practical, reproducible protocols over generic data listings.

Subject: 2,2'-Bis((4S)-4-benzyl-2-oxazoline) [(S,S)-Bn-BOX] Application: Asymmetric Catalysis (Cu-Catalyzed Cyclopropanation, Diels-Alder, etc.) Version: 2.0 (Application Scientist Approved)

Executive Summary

The efficacy of (S,S)-Bn-BOX (CAS: 133463-88-4) in asymmetric catalysis is governed not just by its chiral architecture but by the solvation environment. While the ligand is structurally robust, its performance as a chiral Lewis acid controller is highly sensitive to solvent polarity and coordinating ability.

This guide delineates the solubility characteristics of (S,S)-Bn-BOX in Dichloromethane (DCM) and Tetrahydrofuran (THF) , providing a mechanistic rationale for solvent selection. DCM is identified as the superior medium for catalyst complexation due to its non-coordinating nature, whereas THF serves as a critical process solvent during ligand synthesis but poses risks of competitive inhibition during catalytic turnover.

Physicochemical Profile

Before handling, verify the material against these specifications to ensure ligand integrity.

| Property | Specification | Application Note |

| IUPAC Name | 2,2'-Bis((4S)-4-benzyl-2-oxazoline) | C2-Symmetric Chiral Ligand |

| CAS Number | 133463-88-4 | Verify against CoA |

| Molecular Weight | 320.39 g/mol | Essential for mol% calculation |

| Physical State | White to off-white crystalline solid | If oily/yellow, purification is required |

| Melting Point | 129–132 °C | High MP facilitates recrystallization |

| Solubility (General) | Soluble in DCM, CHCl3, THF, EtOAc | Insoluble in water, cold hexanes |

| Stability | Stable at RT; Hydrolyzes in strong acid | Store under inert atmosphere (Ar/N2) |

Solubility Analysis: DCM vs. THF

Dichloromethane (DCM): The Complexation Standard

Solubility Status: High (>0.1 M at 20 °C) Role: Primary solvent for Catalyst Preparation and Reaction.

-

Mechanistic Advantage: DCM is a non-coordinating, moderately polar solvent (

). It dissolves (S,S)-Bn-BOX rapidly without competing for the metal center (e.g., Cu(II) or Zn(II)). -

Protocol Insight: When preparing the active catalyst (e.g., Cu(OTf)

-BOX), DCM facilitates the formation of the square-planar or distorted square-pyramidal complex. Its low boiling point (40 °C) also allows for easy removal post-reaction. -

Risk Factor: DCM can contain traces of HCl if not stabilized or stored properly, which can hydrolyze the oxazoline ring. Always use anhydrous, neutral DCM.

Tetrahydrofuran (THF): The Synthetic Utility & Catalytic Inhibitor

Solubility Status: High (>0.1 M at 20 °C) Role: Ligand Synthesis solvent; Use with caution in Catalysis.

-

Mechanistic Drawback: THF is a hard Lewis base (oxygen donor). In Lewis acid-catalyzed reactions (e.g., Cyclopropanation), THF molecules can coordinate to the metal center (

competition), displacing the substrate or even the weakly binding BOX ligand. This leads to:-

Lower Reaction Rates: Blocked active sites.

-

Eroded Enantioselectivity: If THF displaces one arm of the bidentate ligand, the C2-symmetry is broken, leading to racemic background reactions.

-

-

When to use: THF is excellent for synthesizing the ligand (e.g., lithiation steps) due to its stability with strong bases, but it should be removed completely (high vacuum) before the catalytic step.

Experimental Protocols

Protocol A: Preparation of Active Catalyst (Cu-BOX Complex)

Objective: Generate a 0.05 M stock solution of the Cu((S,S)-Bn-BOX)(OTf)

-

Weighing: In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with:

-

Cu(OTf)

(18.1 mg, 0.05 mmol) -

(S,S)-Bn-BOX (17.6 mg, 0.055 mmol) (1.1 equiv to ensure full metal complexation).

-

-

Solvation: Add 1.0 mL of anhydrous DCM .

-

Activation: Stir at room temperature for 1 hour .

-

Observation: The solution should turn from a pale suspension to a clear, deep blue/green solution (characteristic of Bis-oxazoline Copper complexes).

-

-

Filtration (Optional): If any turbidity remains, filter through a 0.2

m PTFE syringe filter under inert gas. -

Usage: Use immediately. Do not store for >24 hours as the complex is moisture sensitive.

Protocol B: Purification via Recrystallization

Context: If the ligand appears yellow or oily (MP < 125 °C), it contains impurities that will kill the catalyst. Solvent System: Ethanol (hot) or EtOAc/Hexanes.

-

Dissolution: Place crude (S,S)-Bn-BOX in an Erlenmeyer flask. Add minimal hot Ethanol (approx. 60-70 °C) until fully dissolved.

-

Clarification: If colored impurities persist, add activated charcoal, stir for 5 mins, and filter hot.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a fridge (4 °C) overnight.

-

Collection: Filter the white needles/crystals and wash with cold hexanes.

-

Drying: Dry under high vacuum (0.1 mmHg) for 4 hours to remove solvent traces.

Visualizing the Workflow

Diagram 1: Catalyst Activation & Solvent Selection Logic

This flowchart illustrates the critical decision-making process for solvent selection based on the reaction stage.

Figure 1: Workflow for ligand validation and solvent selection. Note the inhibition pathway when THF is used during the complexation step.

Troubleshooting & Stability

| Observation | Diagnosis | Corrective Action |

| Solution is cloudy in DCM | Wet solvent or impure ligand | Dry DCM over CaH |

| Low Enantioselectivity (ee%) | Solvent coordination or Temperature | Ensure THF is absent . Lower reaction temperature (e.g., -78 °C). |

| Ligand is an oil | Impurities preventing crystallization | Triturate with cold pentane/hexanes to induce solidification, then recrystallize. |

| Green precipitate forms | Hydrolysis of complex | System was exposed to moisture. Restart with anhydrous reagents. |

References

-

Sigma-Aldrich. Product Specification: 2,2'-Bis[(4S)-4-benzyl-2-oxazoline].[1] Link

- Evans, D. A., et al. "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids." J. Am. Chem. Soc.1993, 115, 6460.

-

Fraile, J. M., et al. "Solvent and counterion effects in the asymmetric cyclopropanation catalyzed by bis(oxazoline)–copper complexes." J. Mol. Catal. A: Chem.[2][3][4][5][6]1999 , 144, 85–89. (Mechanistic evidence of solvent inhibition).

-

Alfa Chemistry. 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] Physical Properties. Link

- Desimoni, G., et al. "Bis(oxazoline)–Copper Complexes: Effect of Solvent on Stereoselectivity." Chem. Rev.2003, 103, 3119.

Sources

Technical Guide: Stability & Handling of Bis(oxazoline) Ligands

Executive Summary

Bis(oxazoline) (Box) ligands are privileged chiral scaffolds in asymmetric catalysis due to their modular synthesis and high enantioselectivity. However, their operational stability is frequently misunderstood. While often labeled "air-stable," this designation refers to short-term handling (weighing/transfer) rather than indefinite benchtop storage.

The Core Reality: The oxazoline ring is thermodynamically stable but kinetically vulnerable to acid-catalyzed hydrolysis . Moisture alone is rarely the issue; moisture plus trace acidity (from glass surfaces, chlorinated solvents, or Lewis acids) triggers ring opening, destroying the

This guide details the degradation mechanisms, structural determinants of stability, and self-validating protocols to ensure catalytic integrity.

The Stability Spectrum: Mechanisms of Degradation

Understanding how Box ligands fail is the first step to preventing failure. The two primary vectors are hydrolysis and oxidation.

Hydrolytic Lability (The Primary Threat)

The imine-like character of the C=N bond in the oxazoline ring renders it susceptible to nucleophilic attack by water. This reaction is slow at neutral pH but accelerates exponentially in the presence of Brønsted or Lewis acids.

-

Mechanism: Protonation of the oxazoline nitrogen activates the C2 carbon. Water attacks this electrophilic center, leading to ring opening and the formation of an amino ester (or amino alcohol/amide depending on conditions).

-

Consequence: The resulting acyclic species acts as a non-selective, promiscuous ligand, often poisoning the metal center or catalyzing racemic background reactions.

Oxidative Stability

Unlike phosphine ligands, Box ligands are generally resistant to oxidative degradation by atmospheric oxygen. However, the metal complexes (particularly Fe(II) and Cu(I)) are highly sensitive.

-

Ligand: Stable to air oxidation.

-

Complex: Cu(I)-Box complexes rapidly oxidize to Cu(II) species in air, changing the coordination geometry from tetrahedral to distorted square planar, which alters catalytic selectivity.

Visualization: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the stepwise degradation of the oxazoline ring in the presence of moisture and trace acid.

Caption: Figure 1. Acid-catalyzed hydrolysis pathway.[1] The critical control point is preventing the initial protonation/activation step.

Structural Determinants of Stability

Not all Box ligands are created equal. The stability profile is dictated by the bridge structure and the steric bulk of the substituents.

The Bridge Effect

The carbon bridge connecting the two oxazoline rings is the structural weak point regarding acidity.

-

Methylene Bridge (

): The protons are acidic ( -

Dimethyl/Cyclopropyl Bridge: Quaternary carbons prevent deprotonation and increase rigidity, slightly enhancing hydrolytic stability by the "Gem-Dimethyl Effect" (forcing the rings closer, sterically crowding the active sites).

Substituent Shielding

Bulky groups at the C4 position of the oxazoline ring protect the nitrogen from protonation and water attack.

| Ligand Class | Substituent (R) | Hydrolytic Stability | Air Stability (Solid) | Rec. Storage |

| Ph-Box | Phenyl | Moderate | High | 4°C, Desiccator |

| tBu-Box | tert-Butyl | High (Steric Shield) | High | Ambient, Dry |

| iPr-Box | Isopropyl | Moderate | High | 4°C, Desiccator |

| PyBox | (Pyridine Bridge) | High (Tridentate) | Very High | Ambient |

Metal Complexation: In Situ vs. Isolated

A critical decision in experimental design is whether to use a pre-formed complex or generate it in situ.

In Situ Generation (Recommended)

For Cu(II) and Zn(II) catalysis, mixing the ligand and metal salt (e.g., Cu(OTf)

-

Why: Free Box ligands are easier to purify and store than their metal complexes.

-

Risk: Incomplete complexation leaves free Lewis acid in solution, which can catalyze background racemic reactions.

-

Mitigation: Use a slight excess of ligand (1.05 - 1.1 eq) relative to the metal.

Isolated Complexes

Some complexes, particularly Cu(I) for cyclopropanation, are often isolated.

-

Stability Warning: Cu(I)-Box complexes are extremely air-sensitive . They must be handled in a glovebox. Exposure to air turns the orange/yellow Cu(I) species to a green/blue Cu(II) species within seconds.

-

Water Tolerance: Some Cu(II)-Box complexes are surprisingly water-tolerant and can function in aqueous media if the counterion is non-coordinating (e.g., SbF

, BArF

Practical Protocols (Self-Validating Systems)

Storage Protocol ("The Gold Standard")

Do not rely on the "air stable" label for long-term storage.

-

Vessel: Amber glass vial with a Teflon-lined screw cap.

-

Atmosphere: Flush with Argon/Nitrogen before sealing.

-

Temperature: -20°C (Freezer).

-

Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel.

Quality Control: The NMR Assay

Before running a valuable asymmetric reaction, validate ligand integrity.

-

Method:

H NMR in CDCl -

Diagnostic Signals:

-

Intact: Sharp singlet/multiplet for the bridge protons (e.g., ~2.0-2.5 ppm for dimethyl bridge).

-

Degraded: Appearance of broad NH/OH signals or shifts in the oxazoline ring protons (typically shifting upfield as the ring opens).

-

Purity Check: If integrating the bridge protons vs. the R-group protons deviates by >5%, repurify.

-

Rescue & Purification Workflow

If hydrolysis is detected (<90% purity), the ligand can often be rescued.

Caption: Figure 2. Purification workflow for rescuing partially hydrolyzed Box ligands.

Step-by-Step Rescue:

-

Dissolve crude ligand in CH

Cl -

Wash 2x with saturated aqueous NaHCO

(removes trace acids that catalyze further degradation). -

Dry over anhydrous Na

SO -

Recrystallize from Hexane/Ethyl Acetate.

References

-

Evans, D. A. ; Miller, S. J.; Lectka, T.; von Matt, P. (1999).[2] "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction". Journal of the American Chemical Society, 121(33), 7559–7573.[2] Link

-

Desimoni, G. ; Faita, G.; Jørgensen, K. A. (2006). "C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis". Chemical Reviews, 106(9), 3561–3651. Link

-

Rechavi, D. ; Lemaire, M. (2002). "Enantioselective Catalysis Using Heterogenized Bis(oxazoline) Ligands". Chemical Reviews, 102(5), 1977–2018. Link

-

Fraile, J. M. ; García, J. I.; Mayoral, J. A. (2009). "Non-Symmetrical Bis(Oxazoline) Ligands: A New Opportunity for Asymmetric Catalysis". Coordination Chemistry Reviews, 253(19-20), 2353–2368. Link

Sources

Methodological & Application

Application Note: Enantioselective Diels-Alder Reaction using (S,S)-Bn-BOX Cu(II) Complex

This Application Note provides a comprehensive technical guide for performing enantioselective Diels-Alder cycloadditions using the (S,S)-Bn-BOX Copper(II) catalyst system. This protocol is derived from the foundational work of the Evans group and optimized for modern synthetic applications.

Executive Summary

The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings with up to four stereogenic centers. While thermal Diels-Alder reactions are often reversible and lack stereocontrol, the use of chiral Lewis acids allows for high enantioselectivity under mild conditions.

The Copper(II)-Bis(oxazoline) (Cu-BOX) system represents a "privileged" catalyst class. Specifically, the (S,S)-Bn-BOX (Benzyl-substituted) ligand confers a distinct steric environment that is highly effective for bidentate dienophiles, such as

Catalyst System Architecture & Mechanism

The Ligand: (S,S)-Bn-BOX

The (S,S)-Bn-BOX ligand (2,2'-bis(4-benzyl-2-oxazoline)) possesses

The Metal Center & Counterion Effect

Critical Insight: The choice of counterion is the single most significant variable after the ligand itself.

-

Cu(OTf)

: Triflate (OTf -

Cu(SbF

)

Mechanistic Visualization

The reaction proceeds via a concerted, asynchronous mechanism. The Cu(II) center coordinates to the two carbonyl oxygens of the dienophile (the imide), locking it into a planar conformation. The benzyl wings of the ligand shield the Re-face (for S,S-ligand), forcing the diene to approach from the Si-face (endo-selective).

Caption: Catalytic cycle demonstrating the bidentate coordination and facial discrimination driven by the (S,S)-Bn-BOX Cu(II) complex.

Experimental Protocol

Materials & Reagents[1]

-

Ligand: (S,S)-2,2'-bis(4-benzyl-2-oxazoline) [(S,S)-Bn-BOX].

-

Metal Source: CuCl

(anhydrous) and AgSbF -

Dienophile: 3-Acryloyl-2-oxazolidinone.

-

Diene: Cyclopentadiene (freshly cracked from dicyclopentadiene).

-

Solvent: Dichloromethane (DCM), anhydrous (distilled over CaH

or from SPS).

Catalyst Preparation (In Situ Method - Recommended)

Why In Situ? Commercial Cu(SbF

-

Glovebox/Schlenk: In a flame-dried Schlenk flask under N

, add CuCl -

Solvation: Add anhydrous DCM (2 mL). Stir vigorously for 1 hour in the dark (wrap flask in foil). A white precipitate (AgCl) will form.

-

Filtration: Filter the mixture through a syringe filter (PTFE, 0.45 µm) into a fresh flame-dried flask to remove AgCl.

-

Ligand Addition: Add (S,S)-Bn-BOX (35.2 mg, 0.11 mmol, 11 mol%) to the green/blue filtrate. Stir for 30 minutes. The solution turns a deep green/blue, indicating formation of the

complex.

Reaction Procedure

-

Substrate Addition: Cool the catalyst solution to -78 °C (dry ice/acetone bath).

-

Add 3-acryloyl-2-oxazolidinone (141 mg, 1.0 mmol) dissolved in DCM (1 mL).

-

Diene Addition: Add freshly cracked cyclopentadiene (roughly 5-10 equivalents, ~0.5 mL) slowly down the side of the flask.

-

Monitoring: Allow the reaction to stir at -78 °C. Monitor by TLC (usually complete in 2-6 hours).

-

Note: If reaction is sluggish, warm to -40 °C. However, lower temperatures generally favor higher ee.

-

-

Quench: Once complete, quench with a few drops of water or saturated NaHCO

solution. -

Workup: Warm to room temperature. Dilute with DCM, wash with brine, dry over Na

SO

Purification & Analysis

-

Purification: Flash column chromatography (Silica gel, EtOAc/Hexanes 1:4).

-

Analysis:

-

Yield: Gravimetric.

-

Endo/Exo Ratio:

H NMR (integration of vinylic protons). -

Enantiomeric Excess (ee): Chiral HPLC (e.g., Daicel Chiralcel OD-H column).

-

Substrate Scope & Expected Data

The following table summarizes typical results using the (S,S)-Bn-BOX Cu(SbF

| Dienophile (R) | Diene | Yield (%) | endo:exo | ee (%) (endo) |

| H (Acryloyl) | Cyclopentadiene | 92 | 96:4 | 94 |

| Me (Crotonyl) | Cyclopentadiene | 88 | 94:6 | 90 |

| Ph (Cinnamoyl) | Cyclopentadiene | 85 | 90:10 | 88 |

| H | Isoprene | 80 | - | 91 |

Note: The "R" group refers to the substituent at the

Troubleshooting & Optimization Logic

Counterion Troubleshooting

If you observe low ee (<80%) but good conversion:

-

Diagnosis: The counterion may be coordinating to the copper, disrupting the chiral pocket.

-

Solution: Switch from Cu(OTf)

to Cu(SbF

Water Sensitivity

If you observe low conversion :

-

Diagnosis: Cu(II) Lewis acids are moderately water-tolerant, but free ligand is not. Water can hydrolyze the catalyst or compete for coordination.

-

Solution: Ensure molecular sieves (4Å) are activated and present in the reaction flask if solvents are not freshly distilled.

Workflow Diagram

Caption: Operational workflow for the in situ generation and utilization of the catalyst.

References

-

Evans, D. A., Miller, S. J., & Lectka, T. (1993). Bis(oxazoline)copper(II) complexes as chiral Lewis acids. Catalytic enantioselective Diels-Alder reactions. Journal of the American Chemical Society, 115(15), 6460–6461. Link

-

Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000).[1] Enantioselective Synthesis of Dihydropyrans.[1][2] Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649. Link

-

Renslo, A. R. (2016). The Diels-Alder Reaction in Total Synthesis.[3][4] Organic Chemistry Portal.[5] Link

-

Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651. Link

Sources

- 1. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. New Insights into the (A)Synchronicity of Diels–Alder Reactions: A Theoretical Study Based on the Reaction Force Analysis and Atomic Resolution of Energy Derivatives | MDPI [mdpi.com]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyclopropanes using Ethyl Diazoacetate and a Bn-BOX/Copper(I) Catalytic System

Introduction: The Significance of Chiral Cyclopropanes and the Power of Bis(oxazoline) Ligands

The cyclopropane motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its unique conformational constraints and metabolic stability.[1] The precise control of stereochemistry in these three-membered rings is often paramount to their biological activity, making enantioselective synthesis a critical challenge. Among the most powerful methods for constructing chiral cyclopropanes is the transition-metal-catalyzed reaction of olefins with diazo compounds.[1][2] In this context, copper(I) complexes of C2-symmetric bis(oxazoline) (BOX) ligands have emerged as exceptionally effective catalysts, renowned for their ability to induce high levels of enantioselectivity.[3][4]

This document provides a detailed guide to the synthesis of chiral cyclopropanes utilizing ethyl diazoacetate as the carbene precursor, catalyzed by a copper(I) complex of a benzyl-substituted bis(oxazoline) (Bn-BOX) ligand. We will delve into the mechanistic underpinnings of this powerful transformation, provide detailed, field-tested protocols for ligand synthesis and the cyclopropanation reaction itself, and offer insights into troubleshooting and optimization.

Mechanistic Insights: The Role of the Cu(I)-Bn-BOX Catalyst in Stereocontrol

The enantioselective cyclopropanation reaction proceeds through a well-defined catalytic cycle, initiated by the reaction of the copper(I) catalyst with ethyl diazoacetate to form a copper-carbene (or carbenoid) intermediate, with the concomitant extrusion of nitrogen gas.[5] This highly reactive intermediate is the key species responsible for transferring the carbene fragment to the olefin. The formation of the copper-carbene is often the rate-limiting step of the catalytic cycle.[5]

The chiral environment created by the Bn-BOX ligand is the critical factor in achieving high enantioselectivity. The C2-symmetric ligand coordinates to the copper(I) center, creating a chiral pocket that dictates the trajectory of the incoming olefin. The bulky benzyl groups of the Bn-BOX ligand extend into the space around the active site, sterically shielding two of the four quadrants around the copper-carbene. This steric hindrance forces the olefin to approach from the less hindered quadrants, leading to the preferential formation of one enantiomer of the cyclopropane product. The addition of the carbene to the alkene is typically a concerted but asynchronous process.[5][6]

Catalytic Cycle of Copper-Mediated Cyclopropanation

Experimental Protocols

Part 1: Synthesis of (S,S)-Bn-BOX Ligand